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Cat. No.: B037876 Get Quote

Introduction: A Chemist's Solution to a Classic
Synthetic Challenge
In the realm of synthetic organic chemistry, the controlled formation of carbon-carbon bonds to

produce ketones is a foundational transformation. However, the reaction of highly reactive

organometallic reagents with common acylating agents, such as acid chlorides or esters, is

often plagued by a persistent side reaction: over-addition. This leads to the formation of tertiary

alcohols as byproducts, reducing the yield of the desired ketone and complicating purification.

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate, the N-methoxy-N-methylamide

derived from N-benzyloxycarbonyl (Cbz)-protected glycine, offers an elegant and robust

solution to this challenge.[1][2] Commonly referred to as the Cbz-glycine Weinreb amide, this

versatile building block has become an indispensable tool for the high-yield synthesis of α-

amino ketones and aldehydes, which are crucial intermediates in the development of

pharmaceuticals and natural products.[1][3][4]

This guide provides an in-depth look at the applications of this reagent, the mechanistic

principles that ensure its unique reactivity, and detailed protocols for its synthesis and use.
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Property Value

IUPAC Name
Benzyl (2-(methoxy(methyl)amino)-2-

oxoethyl)carbamate

Synonym(s)
Cbz-Gly-Weinreb amide, N-Cbz-glycine Weinreb

amide

CAS Number 121505-94-0[5]

Molecular Formula C₁₂H₁₆N₂O₄[5][6]

Molecular Weight 252.27 g/mol

Appearance White to off-white solid[6]

Storage
Ambient temperature, in a dry, well-sealed

container[6]

Part 1: The Core Directive - Why Use a Weinreb
Amide?
The utility of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate stems from the

inherent stability of the N-methoxy-N-methylamide (Weinreb amide) functional group. When a

strong nucleophile, such as a Grignard or organolithium reagent, adds to the amide's carbonyl

group, it forms a tetrahedral intermediate. Unlike the intermediate formed from an ester or acid

chloride, this species is stabilized by chelation between the lithium or magnesium cation and

both the newly formed oxyanion and the N-methoxy oxygen atom.[1][2][7]

This stable, five-membered chelate is the key to preventing over-addition.[2][7] It remains intact

at low temperatures, preventing the collapse of the intermediate and the elimination of a

leaving group. The reaction stalls at this stage until an aqueous quench is introduced, which

protonates the intermediate and leads to the formation of the desired ketone.[8]
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Figure 1. The Weinreb amide pathway to ketones avoids over-addition.
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Part 2: Key Applications and Methodologies
Synthesis of N-Cbz-Protected α-Amino Ketones
The premier application of Cbz-glycine Weinreb amide is the synthesis of α-amino ketones.

This transformation is highly efficient and tolerates a wide array of functional groups on the

incoming nucleophile.[1] Organometallic reagents, including aliphatic, vinyl, aryl, and alkynyl

Grignard and organolithium species, can be used successfully.[1][2] This versatility makes the

building block a gateway to a diverse library of α-amino ketone structures, which are valuable

precursors for heterocycles and peptidomimetics.[3][9]

Benzyl (2-(methoxy(methyl)amino)-
2-oxoethyl)carbamate

1. Add Organometallic Reagent
(R-MgX or R-Li)

in THF, -78 °C to 0 °C

2. Aqueous Quench
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Figure 2. General workflow for α-amino ketone synthesis.
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Synthesis of N-Cbz-Protected α-Amino Aldehydes
In addition to ketone synthesis, the Cbz-glycine Weinreb amide serves as an excellent

precursor to N-Cbz-glycinal, a chiral α-amino aldehyde. This is achieved through controlled

reduction with a hydride reagent, most commonly lithium aluminum hydride (LiAlH₄).[1][2] Just

as with organometallic reagents, the Weinreb amide functionality prevents over-reduction to the

corresponding amino alcohol. The reaction stops at the aldehyde stage after workup. These

aldehydes are valuable intermediates, particularly in reactions like reductive amination and

Wittig olefination.[2][4]

Part 3: Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped

laboratory. Always use appropriate personal protective equipment (PPE) and work in a well-

ventilated fume hood.

Protocol 1: Synthesis of Benzyl (2-
(methoxy(methyl)amino)-2-oxoethyl)carbamate
This protocol describes the synthesis from commercially available N-Cbz-glycine using a

common peptide coupling agent.

Reagents &
Materials

MW Amount Moles

N-Cbz-glycine 209.2 g/mol 10.0 g 47.8 mmol

N,O-

Dimethylhydroxylamin

e HCl

97.54 g/mol 5.11 g 52.4 mmol

HBTU 379.25 g/mol 19.9 g 52.4 mmol

N,N-

Diisopropylethylamine

(DIPEA)

129.25 g/mol 24.8 mL 143.4 mmol

Dichloromethane

(DCM)
- 200 mL -
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Procedure:

To a 500 mL round-bottom flask, add N-Cbz-glycine (10.0 g, 47.8 mmol), N,O-

dimethylhydroxylamine hydrochloride (5.11 g, 52.4 mmol), and HBTU (19.9 g, 52.4 mmol).

Add 200 mL of dichloromethane (DCM) to the flask and stir the resulting suspension at room

temperature.

Cool the mixture to 0 °C using an ice bath.

Slowly add DIPEA (24.8 mL, 143.4 mmol) dropwise to the stirring suspension over 15

minutes. Ensure the internal temperature remains below 5 °C.

After the addition is complete, remove the ice bath and allow the reaction to warm to room

temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC (e.g., using 1:1

Hexanes:Ethyl Acetate).

Once the starting material is consumed, dilute the reaction mixture with 100 mL of DCM.

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 100 mL),

saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

The crude product can be purified by flash column chromatography on silica gel to yield the

title compound as a white solid.

Protocol 2: General Procedure for α-Amino Ketone
Synthesis
This protocol provides a general method for the reaction of the Weinreb amide with a Grignard

reagent.
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Reagents & Materials Amount Moles

Cbz-glycine Weinreb amide 1.0 g 3.96 mmol

Grignard Reagent (e.g., 1.0 M

Phenylmagnesium bromide in

THF)

4.4 mL 4.4 mmol (1.1 eq)

Anhydrous Tetrahydrofuran

(THF)
20 mL -

Procedure:

Dissolve the Cbz-glycine Weinreb amide (1.0 g, 3.96 mmol) in anhydrous THF (20 mL) in an

oven-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution to -78 °C using a dry ice/acetone bath.

Add the Grignard reagent (4.4 mL of a 1.0 M solution, 4.4 mmol) dropwise via syringe over

10 minutes. The internal temperature should be maintained below -70 °C.

After the addition, allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to 0 °C

over 1 hour.

Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution while

stirring vigorously at 0 °C.

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter,

and concentrate in vacuo.

Purify the crude product by flash chromatography to obtain the desired N-Cbz-α-amino

ketone.

Part 4: Trustworthiness & Validation
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The protocols described are founded on well-established chemical principles of the Weinreb

Ketone Synthesis, a method proven reliable across countless applications in both academic

and industrial research.[1][2][10] The key to reproducibility lies in two areas:

Stoichiometry Control: The use of a slight excess (1.1-1.2 equivalents) of the organometallic

reagent ensures complete consumption of the starting amide without promoting side

reactions, thanks to the stability of the chelated intermediate.[11]

Temperature Management: Maintaining low temperatures (-78 °C to 0 °C) during the addition

of the organometallic reagent is critical to the stability of the tetrahedral intermediate and

prevents its premature breakdown.[12]

By adhering to these principles, the described methods provide a self-validating system for the

reliable and high-yield synthesis of α-amino ketones and aldehydes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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